molecular formula C22H29N3O3 B1231725 N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide

N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide

Cat. No.: B1231725
M. Wt: 383.5 g/mol
InChI Key: GGASVRVMOZGIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Synthesis and Characterization

  • Study 1 : McLaughlin et al. (2016) detailed the synthesis and characterization of a related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, known as 3,5-AB-CHMFUPPYCA. This study highlighted the importance of correct identification of research chemicals and explored the synthesis pathways and analytical characterization of similar compounds (McLaughlin et al., 2016).

Antimicrobial Activity

  • Study 2 : Azab et al. (2016) researched the synthesis and antimicrobial activity of macrocyclic pentaazapyridine and dipeptide pyridine derivatives, starting from similar pyridinecarboxamide compounds. This study contributed to the understanding of the potential antimicrobial applications of compounds related to N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide (Azab et al., 2016).

Metabolism and Stability Studies

  • Study 3 : Franz et al. (2017) studied the in vitro metabolism of a structurally related synthetic cannabinoid, identifying metabolic patterns and investigating thermal stability. Such studies are crucial for understanding the biotransformation and stability of related compounds under various conditions (Franz et al., 2017).

Bactericidal Activity

  • Study 4 : Zadrazilova et al. (2015) assessed the bactericidal activity of substituted benzamides against MRSA, providing insights into the potential bactericidal applications of similar compounds. This research contributes to the ongoing search for effective treatments against antibiotic-resistant bacteria (Zadrazilova et al., 2015).

Properties

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(furan-2-ylmethyl)pyridine-2-carboxamide

InChI

InChI=1S/C22H29N3O3/c1-3-22(2,21(27)24-17-10-5-4-6-11-17)25(16-18-12-9-15-28-18)20(26)19-13-7-8-14-23-19/h7-9,12-15,17H,3-6,10-11,16H2,1-2H3,(H,24,27)

InChI Key

GGASVRVMOZGIMT-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CO2)C(=O)C3=CC=CC=N3

Canonical SMILES

CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CO2)C(=O)C3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide

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